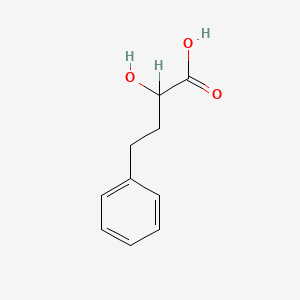

2-Hydroxy-4-phenylbutanoic acid

説明

Overview of 2-Hydroxy-4-phenylbutanoic Acid as a Chiral Compound

This compound is a chiral molecule because its second carbon atom (the alpha-carbon) is a stereocenter, bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), a hydroxyl group (-OH), and a phenylethyl group (-CH2CH2C6H5). This chirality means the compound exists as two non-superimposable mirror images, known as enantiomers: (R)-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid. nih.govchemimpex.com

These enantiomers often exhibit distinct biological activities, making the synthesis of enantiomerically pure forms a critical aspect of its application, particularly in the pharmaceutical industry. chemimpex.com The physical properties of the individual enantiomers, such as optical rotation, are key identifiers.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | (2S)-2-hydroxy-4-phenylbutanoic acid | (±)-2-hydroxy-4-phenylbutanoic acid |

| Synonyms | (-)-2-Hydroxy-4-phenylbutyric acid | (+)-2-Hydroxy-4-phenylbutyric acid, L-4-Phenyl-α-hydroxybutyric acid | Benzenebutanoic acid, α-hydroxy- |

| CAS Number | 29678-81-7 sigmaaldrich.com | 115016-95-0 nih.gov | 4263-93-8 biosynth.com |

| Molecular Formula | C₁₀H₁₂O₃ sigmaaldrich.com | C₁₀H₁₂O₃ nih.gov | C₁₀H₁₂O₃ biosynth.com |

| Molecular Weight | 180.20 g/mol sigmaaldrich.com | 180.20 g/mol nih.gov | 180.20 g/mol biosynth.com |

| Melting Point | 114-117 °C sigmaaldrich.comchemsrc.com | Not specified | 104 °C biosynth.com |

| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) sigmaaldrich.com | Not specified | Optically inactive google.com |

This table is interactive. Users can sort and filter the data.

Significance in Pharmaceutical and Biochemical Research

The primary significance of this compound lies in its role as a key chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govplos.org Specifically, the (R)-enantiomer, (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA), and its corresponding ethyl ester, (R)-HPBE, are crucial precursors for a class of widely used drugs that manage hypertension and congestive heart failure. nih.govplos.orgnih.gov

Prominent ACE inhibitors synthesized using this chiral intermediate include:

Enalapril (B1671234) nih.govplos.org

Cilazapril chemsrc.comgoogle.com

The stereochemistry at the C2 position is paramount for the pharmacological activity of these drugs. Consequently, much research has focused on producing the (R)-enantiomer with high enantiomeric excess (>99% ee). nih.govplos.org

Beyond its role in ACE inhibitor synthesis, the compound and its derivatives are subjects of broader biochemical research. They have been investigated for their ability to inhibit various enzymes, including esterases, transferases, and oxidoreductases. biosynth.com The (S)-enantiomer has also been studied for potential anti-inflammatory and neuroprotective properties, making it a molecule of interest for developing treatments for neurological disorders. chemimpex.com

Historical Context of Research on this compound and its Derivatives

The historical trajectory of research on this compound reflects broader trends in synthetic organic chemistry and biotechnology. Initially, the compound was produced as a racemic mixture through chemical synthesis. google.com The challenge then became the separation of this mixture into its constituent enantiomers, a process known as optical resolution. A 1989 patent, for instance, describes a process for resolving (±)-2-hydroxy-4-phenylbutanoic acid by treating it with an optically active amine, such as 1-(p-tolyl)ethylamine, to selectively crystallize one of the diastereomeric salts. google.com

As the demand for enantiomerically pure (R)-HPBA for ACE inhibitors grew, research shifted towards more direct and efficient methods of obtaining it. This led to the development of asymmetric synthesis and biocatalytic approaches. Early 21st-century research began to focus heavily on using enzymes to perform stereoselective reductions.

A significant advancement has been the use of dehydrogenases and reductases for the asymmetric reduction of the precursor, 2-oxo-4-phenylbutyric acid (OPBA). nih.govplos.org Researchers have engineered microorganisms like Escherichia coli and Pichia pastoris to express specific enzymes, such as D-lactate dehydrogenase (D-LDH) and carbonyl reductase, which can convert OPBA into (R)-HPBA with high yield and near-perfect enantioselectivity. nih.govnih.govnih.gov These biocatalytic processes often incorporate cofactor regeneration systems to improve efficiency and reduce costs, making them viable for industrial-scale production. nih.govnih.gov For example, studies have detailed the coupling of D-LDH with formate (B1220265) dehydrogenase (FDH) to regenerate the necessary NADH cofactor, leading to high productivity. nih.govplos.orgnih.gov

Table 2: Evolution of Synthesis Methods for (R)-2-Hydroxy-4-phenylbutanoic Acid

| Method | Description | Key Features | Decade of Focus |

| Optical Resolution | Separation of a racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. google.com | Post-synthesis separation; can be resource-intensive. | 1980s-1990s |

| Chemical Asymmetric Synthesis | Catalytic reduction of a prochiral precursor using a chiral catalyst (e.g., palladium on carbon with a chiral ligand). google.com | Direct synthesis of the desired enantiomer; catalyst cost can be high. | 1990s-2000s |

| Biocatalytic Asymmetric Reduction | Use of whole microbial cells or isolated enzymes (e.g., D-LDH, Carbonyl Reductase) to reduce 2-oxo-4-phenylbutyric acid (OPBA). nih.govnih.govnih.gov | High stereoselectivity (>99% ee); environmentally friendly conditions; ongoing optimization for industrial scale. plos.orgnih.gov | 2010s-Present |

This table is interactive. Users can sort and filter the data.

This evolution from chemical resolution to sophisticated biocatalysis highlights a significant trend in pharmaceutical manufacturing towards more sustainable and efficient "green chemistry" approaches.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4263-93-8 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4263-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoisomerism and Chirality in 2 Hydroxy 4 Phenylbutanoic Acid Research

Importance of (R)-2-Hydroxy-4-phenylbutanoic Acid and (S)-2-Hydroxy-4-phenylbutanoic Acid

The (R)- and (S)-enantiomers of 2-Hydroxy-4-phenylbutanoic acid serve as crucial chiral building blocks in the synthesis of various bioactive molecules.

(R)-2-Hydroxy-4-phenylbutanoic acid , often abbreviated as (R)-HPBA, is a key precursor in the manufacturing of angiotensin-converting enzyme (ACE) inhibitors. nih.gov ACE inhibitors, such as benazepril, enalapril (B1671234), lisinopril, and ramipril, are widely used to treat hypertension and congestive heart failure. nih.gov The significant demand for these pharmaceuticals has driven the development of numerous methods for producing optically pure (R)-HPBA. nih.gov

(S)-2-Hydroxy-4-phenylbutanoic acid is also a valuable chiral molecule in its own right. chemimpex.com It is utilized in the synthesis of enantiomerically pure compounds, which is critical in drug development. chemimpex.com Beyond pharmaceuticals, it finds applications in the food industry as a flavoring agent and in the cosmetics industry for its moisturizing properties. chemimpex.com Researchers also use it in biochemical studies to investigate metabolic pathways and enzyme interactions. chemimpex.com

Enantioselective Synthesis and Resolution Methodologies

Producing enantiomerically pure forms of this compound is paramount for its applications. Various strategies have been developed to achieve this, broadly categorized as enantioselective synthesis and resolution. calis.edu.cn Asymmetric catalysis, in particular, has become a preferred approach due to its atom economy, operational simplicity, and environmental friendliness. calis.edu.cn

Key methodologies include:

Asymmetric Hydrogenation: This involves the use of chiral catalysts to hydrogenate prochiral precursors like ethyl 2,4-dioxo-4-phenylbutyrate. calis.edu.cn

Enzymatic Hydrolysis: This method employs enzymes to selectively hydrolyze one enantiomer from a racemic mixture of esters or cyanohydrins. calis.edu.cn

Enzymatic Reduction: This approach utilizes enzymes to reduce 2-oxo-4-phenylbutyrate and its derivatives to the corresponding hydroxy acid with high stereoselectivity. calis.edu.cn

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov

The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) and its esters, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), is a highly effective method for producing optically pure (R)- or (S)-2-hydroxy-4-phenylbutanoic acid. nih.govtpcj.org This method is advantageous because it can theoretically achieve a 100% conversion of the substrate to the desired enantiomer. nih.govtpcj.org

A variety of biocatalysts, including isolated dehydrogenases and whole-cell systems, have been employed for this transformation. tpcj.orgnih.gov For instance, a mutant D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus has shown high activity in reducing OPBA to (R)-HPBA. nih.gov Similarly, stereospecific carbonyl reductases, such as KmCR, have been used for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) from OPBE. tpcj.org

Table 1: Examples of Biocatalysts in Asymmetric Reduction

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Mutant D-lactate dehydrogenase (D-nLDHY52L/F299Y) | 2-Oxo-4-phenylbutanoic acid (OPBA) | (R)-2-Hydroxy-4-phenylbutanoic acid ((R)-HPBA) | >99% | nih.gov |

| Stereospecific carbonyl reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | ≥99.9% | tpcj.org |

| Saccharomyces cerevisiae dehydrogenases | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | Not specified | tpcj.org |

| Daucus carota cell cultures | Ethyl 2-oxo-4-phenylbutanoic acid | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | Not specified | tpcj.org |

Enzyme-catalyzed esterification and transesterification reactions, typically performed in non-aqueous or microaqueous media, are valuable for the kinetic resolution of racemic this compound and its esters. nih.govresearchgate.net Lipases are the most commonly used enzymes for these transformations due to their broad substrate specificity and lack of need for cofactors. researchgate.netmdpi.com

In a kinetic resolution, the enzyme selectively catalyzes the esterification or transesterification of one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed ester. For example, the kinetic resolution of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate can be achieved through lipase-catalyzed hydrolysis or transesterification in an organic solvent like isooctane. tpcj.org

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the protection of enzymes within the cellular environment and the inherent presence of cofactor regeneration systems. tpcj.orgd-nb.info Various microorganisms have been utilized for the enantioselective reduction of 2-oxo-4-phenylbutanoic acid and its derivatives. tpcj.org

For example, Candida krusei has been used for the biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. tpcj.org Recombinant Escherichia coli strains have also been engineered to co-express a reductase and a dehydrogenase for cofactor regeneration, creating efficient whole-cell catalysts for the production of (R)-HPBA. nih.gov The use of whole cells can sometimes be limited by the substrate's toxicity to the microorganism, which can suppress the reducing ability of the cells at high substrate concentrations. tpcj.org However, in some cases, crude enzyme extracts have shown significantly higher yields compared to whole-cell systems. tpcj.org

Table 2: Comparison of Whole-Cell and Crude Enzyme Biocatalysis

| Biocatalyst Form | Product | Yield | Advantage | Disadvantage | Reference |

| Whole Cells | (R)-HPBE | Lower | Cofactor regeneration | Substrate toxicity can limit conversion | tpcj.org |

| Crude Enzyme | (R)-HPBE | ~5 times higher | Higher catalytic efficiency | Requires external cofactor addition | tpcj.org |

Many of the oxidoreductases used for the asymmetric reduction of 2-oxo-4-phenylbutanoic acid are dependent on nicotinamide (B372718) cofactors such as NADH or NADPH. illinois.edunih.gov These cofactors are expensive to use in stoichiometric amounts, making in situ regeneration essential for practical and cost-effective large-scale synthesis. illinois.edu

An effective cofactor regeneration system involves coupling the primary reduction reaction with a secondary reaction that regenerates the consumed cofactor. A common approach is the use of a second enzyme and a co-substrate. For the regeneration of NADH, formate (B1220265) dehydrogenase (FDH) is frequently used with formate as the co-substrate, which is oxidized to carbon dioxide. nih.govnih.gov Another enzyme used for this purpose is glucose dehydrogenase (GDH), with glucose as the co-substrate. nih.gov

These coupled enzyme systems can be implemented using isolated enzymes in an enzyme membrane reactor or within a whole-cell biocatalyst where the genes for both the primary reductase and the regeneration enzyme are co-expressed. nih.govnih.gov For instance, a recombinant E. coli strain co-expressing a mutant D-lactate dehydrogenase and a formate dehydrogenase has been developed as a whole-cell biocatalyst for the production of (R)-HPBA, with formate serving as the co-substrate for NADH regeneration. nih.gov

Chemical Asymmetric Synthesis Routesresearchgate.netacs.orgresearchgate.netnih.govnih.govnih.gov

The synthesis of enantiomerically pure this compound can be achieved through various chemical asymmetric synthesis routes. These methods introduce chirality during the reaction sequence, favoring the formation of one enantiomer over the other.

Asymmetric Hydrogenationnih.govnih.gov

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral this compound, primarily involving the reduction of a prochiral precursor, 2-oxo-4-phenylbutanoic acid or its derivatives. nih.govresearchgate.net This method relies on the use of chiral metal catalysts to deliver hydrogen atoms to the keto group in a stereoselective manner.

Ruthenium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands like SunPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of 2-oxo-4-arylbutanoic acids. acs.orgnih.govresearchgate.net For the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, Ru-catalyzed asymmetric hydrogenation using SunPhos as the chiral ligand and 1 M aqueous HBr as an additive has been reported to achieve high enantiomeric excesses (ee) ranging from 88.4% to 92.6%. researchgate.net This process has shown remarkable efficiency, with a turnover number (TON) of up to 10,000 and a turnover frequency (TOF) of 300 h⁻¹. researchgate.net Further studies on the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids using a Ru-SunPhos catalyst yielded enantiomeric excesses between 85.4% and 91.8%. nih.gov When applied to 2-oxo-4-phenylbutanoic acid, this method resulted in an improved enantioselectivity of 91.8% ee, a TON of 2000, and a TOF of 200 h⁻¹. acs.orgnih.gov

Iridium catalysts, such as those with SpiroPAP ligands, have also been developed for the highly enantioselective direct asymmetric hydrogenation of α-keto acids under mild conditions, offering a viable route for the large-scale preparation of chiral α-hydroxy acids. researchgate.net

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Turnover Number (TON) | Turnover Frequency (TOF) |

| Ru-SunPhos with HBr | 2-oxo-4-arybutanoic acids | 88.4%–92.6% | 10,000 | 300 h⁻¹ |

| Ru-SunPhos | 2-oxo-4-phenylbutanoic acid | 91.8% | 2000 | 200 h⁻¹ |

| Ir/SpiroPAP | α-keto acids | High | - | - |

Use of Chiral Auxiliaries and Templatesresearchgate.netnih.gov

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis for reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

A prominent class of chiral auxiliaries includes oxazolidinones, developed by Evans, which have been instrumental in the stereoselective construction of numerous chiral building blocks and natural products. researchgate.net In a relevant example, the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid was accomplished through an aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal. nih.gov This reaction produced two diastereomers that were separable by silica (B1680970) gel column chromatography, and subsequent removal of the Evans auxiliary from the (3'R,4S)-imide yielded the desired (S)-acid. nih.gov

Another example involves the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon of the carbonyl group creates an enolate, and subsequent reactions, such as alkylation, are directed by the chiral auxiliary. wikipedia.org

Camphorsultams also serve as effective chiral auxiliaries. They have been shown to be superior to oxazolidinones in certain asymmetric inductions and are utilized in reactions like the Michael addition. wikipedia.org

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Oxazolidinones | Aldol Addition | Formation of separable diastereomers. |

| Pseudoephedrine | Alkylation | Stereodirection by the methyl group of the auxiliary. |

| Camphorsultam | Michael Addition | High diastereoselectivity in addition reactions. |

Multi-step Chemical Synthesisresearchgate.netacs.orgnih.gov

The synthesis of enantiomerically pure this compound can also be accomplished through multi-step chemical pathways starting from readily available chiral or prochiral materials.

One reported multi-step synthesis starts from the inexpensive and accessible raw materials benzaldehyde (B42025) and pyruvic acid. google.com This method involves a four-step reaction sequence:

Condensation: Benzaldehyde and pyruvic acid react under strongly basic conditions to form a β-unsaturated ketohydrochlorate. google.com

Esterification: The resulting ketohydrochlorate is esterified with ethanol (B145695) to produce a β-unsaturated ketoester. google.com

Bio-enzyme Catalyzed Asymmetric Reduction: This key step introduces chirality through the enzymatic reduction of the keto group. google.com

Double-bond Hydrogenation: The final step involves the hydrogenation of the carbon-carbon double bond to yield the optically pure target product, (R)-ethyl-2-hydroxy-4-phenylbutanoate. google.com

This particular synthetic route is noted for its efficiency, achieving a total yield of 82%. google.com

Another approach involves starting from a natural chiral source, such as chiral malic acid. A multi-step chemical synthesis from this starting material to produce (R)-ethyl-2-hydroxy-4-phenylbutanoate has been described, although it is noted to be a lengthy and complex process, making it less suitable for industrial-scale production. google.com

Optical Resolution Techniquesnih.govresearchgate.netsigmaaldrich.com

Optical resolution is a set of techniques used to separate a racemic mixture into its constituent enantiomers. For this compound, this is a common strategy to obtain the desired stereoisomer.

Diastereomeric Salt Formationnih.govresearchgate.netsigmaaldrich.com

This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a base, to form a pair of diastereomeric salts. google.comnii.ac.jp These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. google.comnii.ac.jp

A process for the optical resolution of (±)-2-hydroxy-4-phenylbutanoic acid has been developed using optically active amines as resolving agents. google.com Specifically, optically active 1-(p-tolyl)ethylamine and N-(2-hydroxy)ethyl-α-methylbenzylamine have been employed. google.com The process involves the formation of diastereomeric salts, followed by their separation based on solubility differences in a given solvent. google.com After separation, the desired diastereomeric salt is treated with an acid to release the enantiomerically pure this compound. google.com

The choice of solvent plays a critical role in the efficiency of the resolution. Solvents such as C₁₋₆ alkanols, C₃₋₆ alkyl methyl ketones, and dioxane have been used. google.com Interestingly, solvent-induced chirality switching has been observed in the enantioseparation of 2-hydroxy-4-phenylbutyric acid (HPBA) using an enantiopure aminoalcohol. researchgate.net For instance, the (S)-salt was found to crystallize from butanol solutions, while the (R)-salt was obtained from aqueous solutions, a phenomenon attributed to solvent inclusion changing the solubility of the salts. researchgate.net

| Resolving Agent | Solvent(s) | Outcome |

| (+)-1-(p-tolyl)ethylamine | Dioxane | Crystallization of (-)-2-hydroxy-4-phenylbutanoic acid salt. google.com |

| (+)-N-(2-hydroxy)ethyl-α-methylbenzylamine | Methyl isobutyl ketone | Crystallization of (-)-2-hydroxy-4-phenylbutanoic acid salt. google.com |

| Enantiopure aminoalcohol | Butanol | Crystallization of (S)-salt. researchgate.net |

| Enantiopure aminoalcohol | Water | Crystallization of (R)-salt. researchgate.net |

Kinetic Resolution of Racematesresearchgate.netacs.org

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

For this compound, enzymatic kinetic resolution of its ester form, ethyl 2-hydroxy-4-phenylbutyrate, is a well-documented method. researchgate.netscientific.net Lipases are commonly used for this purpose. For example, Lipase (B570770) AK has been used to resolve racemic ethyl 2-hydroxy-4-phenylbutyrate, achieving an enantiomeric excess of up to 99% for the (R)-enantiomer. researchgate.netscientific.net The optimal conditions for this resolution were found to be a substrate concentration of 0.074 mol/L with 20 mg of Lipase AK in 2.0 ml of ethyl acetate (B1210297) at 30°C. scientific.net

Similarly, Lipase PS has been identified as an effective lipase for the enantioselective hydrolysis of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate in isooctane, showing a preference for the (S)-enantiomer and leaving behind the (R)-ester. researchgate.net The enantiomeric ratio (E value) for this process was determined to be 22 for the (S)-enantiomer. researchgate.net

Non-enzymatic kinetic resolution has also been explored for related compounds. For instance, a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalyst has been used for the kinetic resolution of racemic β-hydroxy esters, achieving excellent selectivities. mdpi.com

| Catalyst | Substrate | Method | Enantiomeric Excess (ee) |

| Lipase AK | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Enzymatic Resolution | Up to 99% for (R)-enantiomer researchgate.netscientific.net |

| Lipase PS | (R,S)-ethyl 2-hydroxy-4-phenylbutyrate | Enantioselective Hydrolysis | E value of 22 for (S)-enantiomer researchgate.net |

| Candida parapsilosis | Racemic ethyl ester of this compound | Biocatalytic Deracemization | >99% for (S)-enantiomer researchgate.net |

Chemo-enzymatic Resolution

Chemo-enzymatic resolution is a powerful strategy for obtaining enantiomerically pure stereoisomers of this compound and its derivatives. This method combines the high selectivity of enzymes with chemical synthesis steps to separate racemic mixtures. The primary approaches involve the kinetic resolution of a racemic ester or the hydrolysis of a racemic lactone, followed by a chemical step.

One prominent method is the enzymatic kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate. Research has demonstrated the efficacy of lipase AK in this process. The enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer from the unreacted one. Optimal conditions for this resolution have been identified to maximize both conversion and enantiomeric excess. researchgate.net For instance, using 20 mg of lipase AK in ethenylethanoate at 30°C with a substrate concentration of 0.074 mol/L resulted in an enantiomeric excess (ee) of up to 99% for ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net The kinetics of this resolution by lipase AK were found to follow a double substrate ping-pong mechanism. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Enzyme | Lipase AK |

| Substrate Concentration | 0.074 mol/L |

| Acylating Agent | Ethenylethanoate |

| Temperature | 30 °C |

| Agitation | 100 rpm |

| Resulting Enantiomeric Excess (ee) | Up to 99% |

Another innovative chemo-enzymatic route involves the use of lactonases. calis.edu.cn In this approach, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone is subjected to hydrolysis catalyzed by a highly efficient enzyme from Fusarium. This enzymatic resolution is followed by a chemical hydrogenation step over a Palladium-on-Carbon (Pd/C) catalyst to yield optically pure (R)- or (S)-2-hydroxy-4-phenylbutanoic acid. calis.edu.cn A screening of various commercially available lipases for this hydrolysis showed poor results, with conversions below 21% and enantiomeric excess values under 16% after 24 hours. calis.edu.cn In contrast, the Fusarium lactonase-based process proved much more effective, yielding the (R)-enantiomer with a 98% ee. calis.edu.cn

| Biocatalyst | Conversion | Enantiomeric Excess (ee) | Reaction Time |

|---|---|---|---|

| Commercial Lipases | <21% | <16% | 24 h |

| Fusarium lactonase (followed by hydrogenation) | Not specified | 98% ee for (R)-acid | Not specified |

Distinct from resolution, another significant chemo-enzymatic strategy is the asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), to directly synthesize a specific enantiomer. This method avoids the 50% theoretical yield limit of classical kinetic resolution. nih.gov Engineered enzyme systems, such as a co-expression of a mutant D-lactate dehydrogenase (d-nLDH) and formate dehydrogenase (for NADH cofactor regeneration) in Escherichia coli, have been developed for this purpose. nih.govnih.gov This coupled biocatalysis system can efficiently reduce OPBA to (R)-2-hydroxy-4-phenylbutanoic acid with very high stereoselectivity. nih.gov

| Parameter | Value |

|---|---|

| Biocatalyst | Whole cells of E. coli DF (co-expressing d-nLDHY52L/F299Y and formate dehydrogenase) |

| Initial Substrate (OPBA) | 73.4 mM |

| Product [(R)-HPBA] Yield | 71.8 mM |

| Reaction Time | 90 min |

| Productivity | 47.9 mM h⁻¹ |

| Product Enantiomeric Excess (ee) | >99% |

These chemo-enzymatic methods represent advanced and effective pathways for producing the specific stereoisomers of this compound required for applications such as the synthesis of angiotensin-converting enzyme (ACE) inhibitors. calis.edu.cnnih.gov

Biosynthesis and Metabolism Studies of 2 Hydroxy 4 Phenylbutanoic Acid

Enzymatic Pathways Involved in Formation and Transformation

The synthesis and transformation of 2-Hydroxy-4-phenylbutanoic acid are predominantly mediated by specific enzymatic reactions. These pathways are crucial for producing enantiomerically pure forms of the compound, which are valuable in various biotechnological applications.

Role of Dehydrogenases and Reductases

Dehydrogenases and reductases play a pivotal role in the synthesis of this compound, particularly in the asymmetric reduction of its keto precursor, 2-oxo-4-phenylbutanoic acid (OPBA). nih.govplos.org This biocatalytic approach is favored due to its high stereoselectivity and theoretical yield of 100%. nih.govsemanticscholar.org

Various microorganisms and their enzymes have been explored for this purpose. For instance, a mutant D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus has demonstrated high activity in reducing OPBA to (R)-2-Hydroxy-4-phenylbutanoic acid. nih.govplos.org Similarly, D-lactate dehydrogenase from Staphylococcus epidermidis has been effectively used for the NADH-dependent reduction of the corresponding α-keto acid. nih.gov To ensure the continuous supply of the necessary cofactor NADH, these reactions are often coupled with a cofactor regeneration system, such as one using formate (B1220265) dehydrogenase (FDH). nih.govplos.orgnih.gov This coupled system, often utilizing whole recombinant Escherichia coli cells co-expressing both the dehydrogenase and FDH, provides an efficient method for producing (R)-2-Hydroxy-4-phenylbutanoic acid. nih.govplos.orgnih.gov

Carbonyl reductases are another class of enzymes instrumental in the production of this compound esters. researchgate.net The asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a key step in the synthesis of certain pharmaceutical precursors. researchgate.net

Below is a table summarizing various enzymatic systems used in the production of (R)-2-Hydroxy-4-phenylbutanoic acid:

| Enzyme System | Organism/Source | Substrate | Product | Key Features |

| D-lactate dehydrogenase (mutant) & Formate dehydrogenase | Lactobacillus bulgaricus & Escherichia coli (recombinant) | 2-oxo-4-phenylbutanoic acid (OPBA) | (R)-2-Hydroxy-4-phenylbutanoic acid | High bioreduction activity and efficient cofactor regeneration. nih.govplos.org |

| D-Lactate dehydrogenase & Formate dehydrogenase | Staphylococcus epidermidis | 2-oxo-4-phenylbutanoic acid (OPBA) | (R)-2-Hydroxy-4-phenylbutanoic acid | Continuous production in an enzyme membrane reactor. nih.gov |

| D-lactate dehydrogenase (engineered) | Lactobacillus plantarum expressed in Pichia pastoris | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) | High conversion and enantiomeric excess. nih.gov |

| Carbonyl reductase | Gluconobacter oxydans | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | High enantioselectivity and catalytic efficiency. researchgate.net |

Metabolism of Related Phenylbutanoic Acid Derivatives

The metabolism of compounds structurally related to this compound provides insights into its potential metabolic pathways. For example, 4-phenylbutyric acid is a prodrug that undergoes mitochondrial beta-oxidation in the liver and kidneys to form phenylacetate (B1230308). wikipedia.org This active metabolite then conjugates with glutamine to form phenylacetylglutamine (B1677654), which is excreted in the urine. wikipedia.org This pathway serves as an alternative to the urea (B33335) cycle for nitrogen excretion. wikipedia.org

Another related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMB), is a naturally occurring precursor of L-methionine in chicks. nih.gov It is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA) and can be converted to L-methionine. nih.gov This indicates that hydroxy acids can be intermediates in amino acid metabolism.

Bioconversion of Amino Acids to 2-Hydroxy Acids

The bioconversion of amino acids serves as a potential route for the synthesis of 2-hydroxy acids. L-homophenylalanine (L-Hph), an uncommon amino acid, is biosynthetically derived from L-phenylalanine through a homologation pathway. augusta.edu A key intermediate in this pathway is 2-oxo-4-phenylbutyric acid (OPB), which is formed from 2-benzyl-3-hydroxybutanedioic acid. augusta.edu The final step involves the conversion of OPB to L-Hph, catalyzed by an aromatic amino acid aminotransferase (ArAT). augusta.edu This same keto acid, OPB, is the direct precursor for this compound via reduction.

Furthermore, the enzymatic synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid can be achieved through reductive amination catalyzed by L-phenylalanine dehydrogenase. researchgate.netresearchgate.net This reaction highlights the central role of 2-oxo-4-phenylbutanoic acid as a branch point intermediate that can be converted to either an amino acid or a hydroxy acid.

Metabolic Fate and Pathways in Biological Systems

The metabolic fate of this compound itself is not extensively detailed in the available literature. However, based on the metabolism of related compounds, it is plausible that it can be integrated into several metabolic pathways. As seen with HMB, it could potentially be converted back to its corresponding keto acid, 2-oxo-4-phenylbutanoic acid, which can then enter amino acid metabolism. nih.gov

The metabolism of phenylbutyric acid suggests that this compound might also undergo transformations in the liver and kidneys. wikipedia.org Phenylbutyric acid itself is known to be a histone deacetylase inhibitor and a chemical chaperone. wikipedia.orgnih.gov Whether this compound shares these properties remains a subject for further investigation.

The compound has been detected in various living organisms, from bacteria to humans, suggesting it may be a secondary metabolite. hmdb.ca Secondary metabolites are not essential for metabolism but may have roles in defense or signaling. hmdb.ca

Pharmacological and Biological Investigations

Role as an Intermediate in Pharmaceutical Synthesis

The primary pharmacological relevance of 2-Hydroxy-4-phenylbutanoic acid lies in its function as a key chiral intermediate. Its specific stereoisomers are essential for creating the precise three-dimensional structures required for the efficacy of certain drugs.

The (R)-enantiomer of this compound, and its corresponding ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), are vital precursors in the manufacturing of several widely used angiotensin-converting enzyme (ACE) inhibitors. These drugs, including enalapril (B1671234), lisinopril, and benazepril, are fundamental in the treatment of hypertension and congestive heart failure.

The synthesis primarily involves the asymmetric reduction of a keto-acid precursor, 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE). This transformation is often achieved with high stereoselectivity using biocatalytic methods. Various enzymatic systems have been optimized for this purpose, demonstrating high efficiency and enantiomeric purity. For instance, processes using D-Lactate dehydrogenase or engineered carbonyl reductase enzymes coupled with a cofactor regeneration system (like formate (B1220265) dehydrogenase or glucose dehydrogenase) have been developed for continuous and scalable production. These biocatalytic routes are desirable because they can achieve excellent stereoselectivity and a high theoretical yield.

One large-scale synthesis of enalapril involves a key diastereoselective reductive amination reaction between ethyl 2-oxo-4-phenylbutyrate and the dipeptide alanylproline, catalyzed by Raney-Nickel.

| Method / Enzyme System | Substrate | Key Conditions / Co-factors | Product | Reported Yield / Efficiency |

|---|---|---|---|---|

| D-Lactate dehydrogenase (from Staphylococcus epidermidis) with Formate dehydrogenase | 2-oxo-4-phenylbutyric acid (OPBA) | NADH regeneration | (R)-2-Hydroxy-4-phenylbutyric acid | Space-time-yield of 165 g l⁻¹ d⁻¹ in a continuous process. |

| Carbonyl reductase (CpCR) with Glucose dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | NADPH regeneration | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | 98.3% conversion rate with 99.9% enantiomeric excess (ee). |

| Recombinant E. coli with d-nLDHY52L/F299Y and Formate dehydrogenase (FDH) | 2-oxo-4-phenylbutyric acid (OPBA) | Formate for NADH regeneration | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 71.8 mM product from 73.4 mM substrate in 90 min (>99% ee). |

Beyond its established role in ACE inhibitor synthesis, this compound is recognized as a versatile chiral building block for developing other enantiomerically pure bioactive compounds. Its structure, featuring a hydroxyl group at the alpha position to a carboxylic acid, makes it a useful synthon in asymmetric synthesis. The compound and its derivatives have been used to synthesize novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues which were evaluated as potent, non-carboxylic acid ACE inhibitors. It is also known to inhibit enzymes like esterases, transferases, and oxidoreductases, suggesting its potential as a scaffold for designing various enzyme inhibitors.

Exploration of Biological Effects and Potential Therapeutic Applications

In addition to its utility in synthesis, this compound itself has been investigated for direct biological and pharmacological effects.

The (S)-enantiomer of this compound has been specifically studied for potential neuroprotective properties. This line of research positions it as a compound of interest for developing treatments for certain neurological disorders, where it might act as a modulator of neurotransmitter systems. Its structural relative, 4-phenylbutyric acid (4-PBA), is more widely studied as a chemical chaperone that can reduce endoplasmic reticulum (ER) stress, a factor implicated in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. 4-PBA has been shown to protect against cerebral ischemic injury and ER stress-induced neuronal death. While these findings for 4-PBA are extensive, research into the specific neuroprotective mechanisms of the 2-hydroxy variant is still an emerging area.

(S)-2-Hydroxy-4-phenylbutanoic acid has been investigated for potential anti-inflammatory effects. The broader anti-inflammatory potential of related structures is well-documented. For instance, 4-PBA has been shown to suppress inflammation in endothelial cells by regulating ER stress, suggesting a potential therapeutic approach for conditions like atherosclerosis. Other synthetic derivatives of phenylbutanoic acids have also been designed and studied for their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

This compound has been studied for its role in metabolic pathways, particularly in ammonia (B1221849) detoxification. The compound can be converted in the body to phenylacetate (B1230308), which then conjugates with glutamine to form phenylacetylglutamine (B1677654). This resulting compound is excreted by the kidneys, providing an alternative pathway for nitrogen waste removal. This mechanism is crucial for managing hyperammonemia, a condition of elevated ammonia in the blood that can lead to severe neurological symptoms and is associated with urea (B33335) cycle disorders.

Influence on Metabolic Pathways

Ammonia Detoxification and Hyperammonemia

This compound is structurally related to 4-phenylbutyric acid (PBA), a compound utilized in the management of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. nih.gov PBA acts as a prodrug, being converted in the body to phenylacetate. Phenylacetate, in turn, serves as an alternative pathway for nitrogen waste excretion by conjugating with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys. nih.gov This mechanism effectively helps to lower plasma ammonia and glutamine levels in patients with urea cycle disorders (UCDs), which are genetic diseases that result in deficiencies in the enzymes required for the urea cycle. nih.govnih.gov

Glycerol (B35011) phenylbutyrate, another prodrug, is hydrolyzed to release PBA, which is then metabolized to phenylacetate for ammonia scavenging. nih.gov Studies comparing glycerol phenylbutyrate to sodium phenylbutyrate in adult UCD patients have shown comparable safety and ammonia control. nih.gov The efficacy of these treatments is linked to the production of phenylacetylglutamine, with blood ammonia levels showing a strong inverse correlation with urinary phenylacetylglutamine excretion. nih.gov

Impact on Insulin (B600854) Sensitivity and Weight Management

While direct studies on this compound's effects on insulin sensitivity and weight are limited, extensive research has been conducted on its parent compound, 4-phenylbutyric acid (PBA). PBA has been shown to ameliorate high-fat diet-induced obesity in mouse models. nih.gov In these studies, PBA treatment was associated with a decrease in body fat mass and an increase in lean composition. nih.gov Furthermore, PBA has been observed to improve glucose and insulin tolerance, partly by increasing the activity of brown adipose tissue (BAT), a key site for energy expenditure. nih.gov The proposed mechanism involves the induction of liver type phosphofructokinase (PFKL), a critical enzyme in glycolysis, which in turn promotes the activation of BAT. nih.gov

In the context of insulin resistance, which is often linked to obesity, PBA has demonstrated beneficial effects. It has been shown to prevent free fatty acid-induced hepatic insulin resistance in vivo. nih.gov This effect is thought to be independent of hepatic endoplasmic reticulum (ER) stress alleviation and may be mediated by an increase in circulating fibroblast growth factor 21 (FGF21) and a trend towards decreased fetuin-A, both of which can lead to the upregulation of Akt activation, a key step in the insulin signaling pathway. nih.gov

Relation to Cardiovascular Health

The (R)-enantiomer of this compound, (R)-2-hydroxy-4-phenylbutyric acid, is a significant intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.gov ACE inhibitors are a class of medications widely used in the treatment of hypertension and heart failure.

Research on the parent compound, 4-phenylbutyric acid (PBA), has also indicated potential cardioprotective effects. In animal models of sepsis-induced cardiac dysfunction, PBA has been shown to improve myocardial contractility. nih.gov These protective effects are thought to be mediated by the modulation of amino acid and lipid metabolism. nih.gov

Studies in Metabolic Disorders

This compound and its related compounds have been investigated in the context of various metabolic disorders, primarily those associated with hyperammonemia, such as urea cycle disorders (UCDs). nih.gov The therapeutic approach for UCDs involves providing an alternative pathway for nitrogen excretion, a role fulfilled by the metabolite of 4-phenylbutyric acid, phenylacetate. nih.gov

In addition to UCDs, the broader implications of 4-phenylbutyric acid (PBA) in metabolic regulation have been explored. For instance, in diet-induced obese mice, PBA has been shown to ameliorate obesity and improve metabolic parameters, suggesting a potential role in managing metabolic syndrome. nih.gov The table below summarizes findings from a study on the effects of PBA in a diet-induced obesity mouse model. nih.gov

| Parameter | High-Fat Diet (HFD) Control | HFD + PBA | Reference |

|---|---|---|---|

| Body Weight Gain | Increased | Significantly Inhibited | nih.gov |

| Body Fat Mass | Increased | Decreased | nih.gov |

| Lean Composition | Decreased | Increased | nih.gov |

| Glucose Tolerance | Impaired | Improved | nih.gov |

| Insulin Tolerance | Impaired | Improved | nih.gov |

Bone Formation and Mineral Density

Furthermore, PBA has been shown to protect against lipopolysaccharide-induced bone loss in mice by modulating autophagy in osteoclasts, the cells responsible for bone resorption. nih.gov In these studies, PBA attenuated the increase in osteoclast area and the serum levels of collagen type I fragments, markers of bone resorption. nih.gov

The following table summarizes the effects of 4-PBA on bone cells as observed in preclinical studies.

| Model | Effect of 4-PBA | Observed Outcome | Reference |

|---|---|---|---|

| Osteogenesis Imperfecta (iPSC-derived osteoblasts) | Enhanced mineralization | Improved bone matrix formation | nih.gov |

| LPS-induced bone loss (mice) | Attenuated bone loss | Decreased osteoclast area and bone resorption markers | nih.gov |

Wound Healing

There is limited specific information available from the conducted searches regarding the direct role of this compound in wound healing. However, as an acidic compound, its local application could potentially influence the wound microenvironment. The pH of a wound bed is known to affect various biochemical reactions crucial for the healing process. frontiersin.org Some studies suggest that a weakly acidic microenvironment can be favorable for certain aspects of wound regeneration, such as promoting the efficacy of acidic fibroblast growth factor (aFGF) in re-epithelialization and angiogenesis. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available research. However, general principles from SAR studies of similar molecules, such as phenolic acids and other alpha-hydroxy acids, can provide insights into how the structural features of this compound might contribute to its biological activity.

For instance, in studies of benzoic acid derivatives, the number and position of hydroxyl groups on the phenyl ring have been shown to be critical determinants of their ability to inhibit protein aggregation, a process implicated in neurodegenerative diseases. nih.gov This suggests that the hydroxyl group on the alpha-carbon of this compound is likely a key feature for its biological interactions.

Furthermore, SAR studies on caffeic acid phenethyl ester (CAPE) analogs, which also contain a phenyl ring and an acidic moiety, have explored how modifications to the linker between these two components affect their inhibitory activity against enzymes like 5-lipoxygenase. The length and flexibility of the butyric acid chain in this compound would similarly be expected to influence its binding to target proteins.

The stereochemistry of the molecule is also of significant importance, as evidenced by the specific use of the (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid as an intermediate for ACE inhibitors. nih.gov This highlights that the three-dimensional arrangement of the hydroxyl and carboxyl groups around the chiral center is crucial for its specific biological function.

Design and Evaluation of Inhibitors Containing this compound Derivatives

The molecular framework of this compound has served as a foundation for the rational design of enzyme and protein inhibitors. A notable example is in the development of small molecular inhibitors targeting the PD-1/PD-L1 axis, a critical pathway in cancer immunotherapy.

Researchers have designed and synthesized novel compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, which is a structural analog of this compound. nih.gov The design strategy involved using the structure of a known PD-L1 antagonist, BMS1166, as a template. nih.gov This approach allows for the creation of new chemical entities that retain the key binding features of the original inhibitor while possessing potentially improved pharmacological properties. nih.gov

The evaluation of these newly synthesized derivatives involves a multi-faceted approach:

Computational Docking: Molecular docking studies are first employed to predict the binding affinity and orientation of the designed compounds within the target protein's active site. This provides initial confirmation that the new molecule is likely to interact with the intended target. nih.gov

Biophysical and In Vitro Assays: Following computational validation, the compounds are synthesized and subjected to a variety of biophysical and in vitro tests to confirm their biological activity. nih.gov These assays measure the compound's ability to inhibit the target's function in a controlled laboratory setting.

Radiolabeling for Imaging: To further investigate the properties of these ligands, derivatives have been modified for 18F labeling, enabling their use in Positron Emission Tomography (PET) imaging. nih.gov This advanced evaluation technique allows for the visualization and tracking of the inhibitor within biological systems, providing valuable data on its distribution and target engagement. nih.gov

This systematic process of design, computational analysis, and biological testing is crucial for developing potent and specific inhibitors based on the this compound scaffold.

Modulating Enzyme Activities and Cellular Signaling

The chiral intermediate (R)-2-Hydroxy-4-phenylbutanoic acid ((R)-HPBA) is a well-established key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netnih.govnih.gov ACE inhibitors are a class of medications widely used to treat conditions such as hypertension and congestive heart failure. nih.gov The production of (R)-HPBA, therefore, represents a critical step in modulating the activity of a major enzyme involved in cellular signaling and blood pressure regulation.

The primary method for producing (R)-HPBA involves the highly selective enzymatic reduction of its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid (OPBA). researchgate.netnih.govnih.gov This biotransformation is achieved using whole-cell biocatalysts or isolated enzymes, which offers the advantage of high stereoselectivity, yielding the desired (R)-enantiomer with great purity. nih.gov

Key components of this biological modulation include:

Enzymes: The core of the process relies on NADH-dependent dehydrogenases. researchgate.netnih.gov Specific enzymes that have been successfully employed include D-lactate dehydrogenase (D-LDH) and α-Hydroxy acid dehydrogenase (HADH). researchgate.netnih.govnih.gov In some applications, mutant versions of these enzymes, such as the Y52L/F299Y mutant of D-lactate dehydrogenase, have been engineered to enhance bio-reduction activity towards the OPBA substrate. nih.gov An ester derivative, (R)-HPBE, is similarly produced from ethyl 2-oxo-4-phenylbutyrate (OPBE) using a carbonyl reductase (CpCR). nih.gov

Cellular Systems: Recombinant Escherichia coli is frequently used as a host system to express the necessary enzymes. nih.govnih.gov By co-expressing the primary dehydrogenase with another enzyme for cofactor regeneration, a highly efficient cellular factory is created. nih.gov

Cofactor Regeneration: The reduction of OPBA requires the cofactor NADH or NADPH. researchgate.netnih.gov To make the process economically viable, the oxidized cofactor (NAD+ or NADP+) must be continuously regenerated. This is accomplished by coupling the primary reaction with a secondary one catalyzed by an enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govnih.govnih.gov The use of formate as a co-substrate is particularly advantageous as its product, carbon dioxide, is easily removed from the reaction mixture. nih.gov

The success of these enzymatic systems is demonstrated by their high efficiency and yields. Under optimized conditions, these biocatalytic systems can achieve near-quantitative conversion of the substrate to the desired (R)-2-hydroxy-4-phenylbutanoic acid or its derivatives with excellent enantiomeric purity. nih.govnih.gov

Interactive Table: Biocatalytic Production of (R)-HPBA and its Ethyl Ester Derivative

| Parameter | System 1: (R)-HPBA Production | System 2: (R)-HPBE Production | System 3: (S)-HPBA Production |

|---|---|---|---|

| Product | (R)-2-Hydroxy-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester | (S)-2-hydroxy-4-phenylbutanoic acid |

| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) | ethyl 2-oxo-4-phenylbutyrate (OPBE) | 2-oxo-4-phenylbutanoic acid |

| Primary Enzyme | Mutant D-lactate dehydrogenase | Carbonyl reductase (CpCR) | α-Hydroxy acid dehydrogenase (HADH) |

| Cofactor Regen. Enzyme | Formate Dehydrogenase (FDH) | Glucose Dehydrogenase (GDH) | Formate Dehydrogenase (FDH) |

| Biocatalyst | Recombinant E. coli | Recombinant E. coli | Recombinant E. coli |

| Substrate Conc. | 73.4 mM | 920 mM (fed-batch) | 100 mM |

| Product Conc. | 71.8 mM | 912 mM | 95 mM |

| Enantiomeric Excess | >99% | >99.9% | >94% |

| Productivity | 47.9 mM h⁻¹ | Not specified | Not specified |

| Reference | nih.gov | nih.gov | nih.gov |

Analytical Methodologies in 2 Hydroxy 4 Phenylbutanoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Hydroxy-4-phenylbutanoic acid, enabling both the separation of its stereoisomers and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for determining the enantiomeric excess (ee) of this compound. nih.gov This is particularly crucial in studies focused on the stereoselective synthesis of the (R)- or (S)-enantiomer. nih.govnih.gov

To achieve chiral separation, HPLC methods often employ a chiral stationary phase or a chiral mobile phase additive. One reported method for the stereoselective assay of (R)- and (S)-2-Hydroxy-4-phenylbutanoic acid utilizes a chiral column (MCI GEL CRS10W) with a mobile phase consisting of 2 mM copper sulfate (B86663) (CuSO₄) and acetonitrile (B52724) in a ratio of 85:15 (v/v). nih.gov The analysis is performed at a flow rate of 0.5 ml/min and a temperature of 25°C, with UV detection at 254 nm. nih.gov The enantiomeric excess is then calculated using the formula: ee (%) = [((R)-HPBA - (S)-HPBA) / ((R)-HPBA + (S)-HPBA))] x 100%. nih.gov

In other research, HPLC is used more broadly to monitor the progress of reactions producing this compound. For instance, an Agilent 1100 series HPLC system equipped with a Zorbax SB-C18 column can be used to measure the concentrations of the precursor, 2-oxo-4-phenylbutyric acid (OPBA), and the product, (R)-2-Hydroxy-4-phenylbutanoic acid. nih.gov In this context, the mobile phase is a mixture of 1 mM sulfuric acid (H₂SO₄) and acetonitrile (85:15 v/v) at a flow rate of 0.7 ml/min and a temperature of 30°C, with detection at 210 nm. nih.gov

The versatility of HPLC allows for various approaches to chiral separation. Besides chiral stationary phases, chiral mobile phase additives like β-cyclodextrin derivatives can be effective. researchgate.net While not specifically detailed for this compound in the provided context, this approach is a common strategy for separating enantiomers of structurally similar chiral acids. researchgate.netnih.gov

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 (Enantiomeric Excess) | Method 2 (Reaction Monitoring) |

| Purpose | Stereoselective assay of (R)- and (S)-HPBA | Measurement of OPBA and (R)-HPBA concentrations |

| HPLC System | Not specified | Agilent 1100 series |

| Column | MCI GEL CRS10W (chiral) | Agilent Zorbax SB-C18 |

| Mobile Phase | 85:15 (v/v) 2 mM CuSO₄ : Acetonitrile | 85:15 (v/v) 1 mM H₂SO₄ : Acetonitrile |

| Flow Rate | 0.5 ml/min | 0.7 ml/min |

| Temperature | 25°C | 30°C |

| Detection | UV at 254 nm | UV at 210 nm |

HPBA: this compound, OPBA: 2-oxo-4-phenylbutyric acid

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) represent another powerful approach for the analysis of this compound, particularly for chiral analysis and the identification of reaction products. nih.gov For GC analysis of chiral compounds, derivatization is often necessary to increase volatility and improve separation on a chiral stationary phase.

While specific GC methods for this compound are not detailed in the provided search results, the general principles for analyzing hydroxy fatty acids can be applied. nih.gov For instance, the trimethylsilyl (B98337) (TMS) derivatives of hydroxy fatty acid methyl esters are commonly analyzed by GC-MS. nih.gov This derivatization protects the hydroxyl and carboxylic acid groups, making the molecule more suitable for GC analysis. The subsequent mass spectra provide characteristic fragmentation patterns that aid in structural confirmation. nih.gov

Chiral GC columns, such as those based on cyclodextrin (B1172386) derivatives, are instrumental in separating the enantiomers of derivatized chiral acids. sigmaaldrich.com An example of a chiral GC column is the Astec® CHIRALDEX™ B-DP. sigmaaldrich.com The separation of enantiomers on such columns allows for the determination of their ratio in a sample.

GC-MS is particularly valuable for identifying unknown products or impurities in a sample of this compound. The mass spectrometer provides the mass-to-charge ratio of the analyte and its fragments, which can be compared to spectral libraries for identification. This is a common technique used for the comprehensive profiling of metabolites in biological and chemical systems. nih.gov

Titrimetric Analysis for Purity Determination

Titrimetric analysis, specifically neutralization titration, is a classic and reliable method for determining the purity of this compound. vwr.comavantorsciences.com This method is based on the reaction of the carboxylic acid group with a standardized solution of a base, such as sodium hydroxide (B78521) (NaOH).

The principle of the analysis involves dissolving a known weight of the this compound sample in a suitable solvent and titrating it with a standard base solution to an endpoint, which is typically detected using a pH indicator or a pH meter. The purity of the acid is calculated based on the volume of the standard base required to neutralize the acid.

Commercial suppliers of this compound often specify the purity as determined by titrimetric analysis. For example, a purity of ≥98.0% for (R)-2-Hydroxy-4-phenylbutyric acid has been reported based on this method. vwr.com Similarly, for a related compound, (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, a purity of at least 98.0% is specified by neutralization titration. avantorsciences.com

Physicochemical Characterization for Research Purposes (e.g., pKa, Solubility in research contexts)

The physicochemical characterization of this compound provides essential data for its handling, formulation, and understanding its behavior in various research contexts. Key parameters include the acid dissociation constant (pKa) and solubility.

The pKa is a measure of the acidity of the carboxylic acid group. While a specific experimentally determined pKa value for this compound is not available in the provided search results, it can be estimated based on the structure of the molecule. The presence of the electron-withdrawing phenyl group would influence the acidity of the carboxylic acid.

Solubility is another critical property. The solubility of this compound in different solvents is important for its use in chemical reactions, analytical procedures, and biological assays. Although specific solubility data is not provided, general solubility characteristics can be inferred. As a molecule with both a polar carboxylic acid group and a nonpolar phenyl group, it would be expected to have some solubility in both polar and nonpolar solvents. For instance, the specific rotation of (R)-2-Hydroxy-4-phenylbutyric acid is measured in ethanol (B145695), indicating its solubility in this solvent. sigmaaldrich.comsigmaaldrich.com

The optimization of biocatalysis conditions for the production of (R)-2-Hydroxy-4-phenylbutanoic acid involved studying the effect of pH in a range from 5.5 to 8.5, which indirectly relates to the pKa and solubility of the compound under different pH conditions. nih.gov

Development of More Efficient and Cost-Effective Synthesis Methods

The primary application of (R)-2-hydroxy-4-phenylbutanoic acid is as a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.gov This has driven significant research into optimizing its production. Traditional chemical synthesis routes often face challenges such as the need for expensive chiral ligands, noble metal catalysts, and specialized high-pressure equipment, which can limit their industrial applicability. google.com

To overcome these limitations, biocatalytic methods have emerged as a promising alternative. One notable approach involves the asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) using dehydrogenases. semanticscholar.org This method is advantageous due to its high stereoselectivity and a theoretical yield of up to 100%. semanticscholar.org A key area of research is the development of efficient cofactor regeneration systems, which are essential for the economic viability of these enzymatic processes. semanticscholar.orgnih.gov Formate (B1220265) dehydrogenase (FDH) is often used for NADH regeneration because its substrate, formate, is inexpensive, and the only byproduct is carbon dioxide, simplifying product isolation. semanticscholar.orgresearchgate.net

A multi-step chemoenzymatic process has been developed, starting from inexpensive raw materials like benzaldehyde (B42025) and pyruvic acid. google.com This four-step process, which includes condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation, has been shown to produce optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate with a high total recovery rate. google.com

Exploring Novel Applications Beyond Precursor Roles

Currently, the predominant focus of research on this compound is its role as a precursor for ACE inhibitors. nih.govnih.gov While its direct biological activities are not as extensively studied as its downstream products, related compounds offer insights into potential future research avenues. For instance, 4-phenylbutyric acid (4-PBA), a structurally similar compound, is utilized as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. nih.gov It is under investigation for its therapeutic potential in a variety of diseases, including neurodegenerative disorders and certain cancers. nih.govnih.gov Given the structural similarities, future research could explore whether this compound or its derivatives possess similar chaperone activities or other currently unknown pharmacological properties.

Mechanistic Elucidation at the Molecular Level

Understanding the reaction mechanisms at a molecular level is crucial for optimizing the synthesis of this compound. In biocatalytic routes, this involves studying the enzyme kinetics and the interactions between the substrate and the enzyme's active site. For the enzymatic reduction of 2-oxo-4-phenylbutanoic acid, detailed kinetic measurements and mathematical modeling of the coupled enzyme reactions have been employed to determine the optimal conditions for continuous production. nih.gov

Future research will likely focus on gaining a more precise understanding of the enzyme's catalytic mechanism. This could involve computational modeling and simulation to visualize the substrate binding and the transition state of the reaction. nih.gov Such insights are invaluable for the rational design of more efficient enzyme variants.

Investigation of Interactions with Biological Systems

As a key intermediate in the synthesis of widely used pharmaceuticals, understanding the interaction of this compound with biological systems is of interest. While it is primarily valued as a building block for more complex molecules, its own potential biological effects are an area for further investigation.

Related compounds have shown a range of biological activities. For example, 4-phenylbutyric acid has been shown to modulate amino acid and lipid metabolism and has a positive inotropic effect on cardiomyocytes in sepsis models. nih.gov It also exhibits neuroprotective effects by reducing ER stress and apoptosis in spinal cord neurons. nih.gov Furthermore, it can attenuate oxidative stress and neuroinflammation by inhibiting NADPH oxidase. frontiersin.org These findings with a structurally related molecule suggest that this compound could be a subject for future studies to determine if it has any direct interactions with cellular pathways or targets.

Optimization of Biocatalysis Conditions and Bioreactor Design

The efficiency of biocatalytic production of (R)-2-hydroxy-4-phenylbutanoic acid is highly dependent on the reaction conditions. mdpi.com Research has focused on optimizing various parameters, including pH, temperature, substrate concentration, and enzyme concentration, to maximize product yield and productivity. semanticscholar.orgresearchgate.net For instance, in a whole-cell biocatalysis system using recombinant E. coli, the optimal pH for the bioconversion of 2-oxo-4-phenylbutanoic acid was found to be 6.5. semanticscholar.org

Continuous production systems, such as enzyme membrane reactors, have been developed to improve the space-time yield and reduce enzyme consumption. nih.gov In one study, a 220 ml enzyme membrane reactor was used to synthesize 1 kg of (R)-2-hydroxy-4-phenylbutanoic acid over a four-week period, achieving a mean space-time yield of 165 g l⁻¹ d⁻¹. nih.gov Future work in this area will likely involve the development of more advanced bioreactor designs, potentially incorporating immobilized enzymes to enhance stability and reusability. researchgate.netmdpi.com

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 6.5 | semanticscholar.org |

| Temperature | 37°C | semanticscholar.org |

| Biocatalyst | Whole cells of recombinant E. coli | semanticscholar.org |

| Cofactor Regeneration | Formate/Formate Dehydrogenase | semanticscholar.org |

Rational Enzyme Design and Engineering for Enhanced Catalytic Performance

Rational enzyme design and directed evolution are powerful tools for improving the catalytic efficiency and stability of enzymes used in the synthesis of this compound. nih.gov By identifying key amino acid residues in the enzyme's active site, researchers can create mutants with enhanced activity towards the non-natural substrate, 2-oxo-4-phenylbutanoic acid.

For example, a Y52L/F299Y mutant of NAD-dependent D-lactate dehydrogenase from Lactobacillus bulgaricus was found to have high bio-reduction activity towards 2-oxo-4-phenylbutanoic acid. nih.gov This engineered enzyme was then co-expressed with a formate dehydrogenase in E. coli to create a whole-cell biocatalyst with a built-in cofactor regeneration system. nih.gov This coupled system achieved a high product enantiomeric excess (>99%) and productivity. nih.gov Future research will continue to leverage computational tools and high-throughput screening methods to develop even more robust and efficient enzyme variants for industrial applications. nih.gov

| Enzyme | Source Organism | Engineering Strategy | Outcome | Reference |

|---|---|---|---|---|

| D-Lactate Dehydrogenase | Staphylococcus epidermidis | Selection for activity on OPBA | Efficient reduction of OPBA | nih.gov |

| D-nLDH | Lactobacillus bulgaricus | Site-directed mutagenesis (Y52L/F299Y) | High bio-reduction activity towards OPBA | nih.gov |

| Carbonyl Reductase (CpCR) | - | Fusion with Glucose Dehydrogenase (GDH) | Increased catalytic activity and stability | nih.gov |

Clinical Research and Translational Studies (General Research Context)

While this compound itself is not typically the subject of direct clinical research, it plays a critical role in the production of drugs that are. As a key precursor to ACE inhibitors like benazepril, enalapril (B1671234), and lisinopril, the efficient synthesis of this compound has a direct impact on the availability and cost of these widely prescribed medications for hypertension and congestive heart failure. nih.gov

The broader context for translational studies involves the therapeutic applications of compounds for which this compound is a building block. Furthermore, the related compound 4-phenylbutyric acid is being investigated in clinical trials for various conditions, leveraging its role as a chemical chaperone to alleviate ER stress. nih.gov These studies provide a framework for how derivatives of this compound might be evaluated in the future if they are found to possess novel biological activities.

An in-depth analysis of the chemical compound this compound is presented in this article, with a singular focus on its chemical properties, synthesis, and the landscape of advanced research, particularly concerning its analogues. The information is structured to adhere strictly to the outlined sections, providing a scientifically accurate and detailed exploration of the subject.

Q & A

Q. Key Considerations :

- Purification via recrystallization or column chromatography to isolate the product.

- Monitor reaction progress using TLC or HPLC.

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hydroxyl group position and phenyl substitution pattern (e.g., δ ~4.0 ppm for the hydroxyl proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₂O₃, 180.20 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) functional groups.

- Chiral HPLC : For enantiomeric purity assessment if stereocenters are present .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Avoid dry sweeping; use wet methods and dispose of waste as hazardous organic material .

Advanced: How can researchers resolve stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry during hydroxylation .

- Kinetic Resolution : Employ enzymes like Candida antarctica lipase B to selectively hydrolyze one enantiomer .

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., salts with chiral amines) .

Data Contradictions : If conflicting stereochemical data arise, cross-validate using circular dichroism (CD) and polarimetry .

Advanced: What experimental strategies are used to investigate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with enzymes like cyclooxygenase (COX) or dehydrogenases using fluorometric/colorimetric substrates .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA in macrophages) .

- Molecular Docking : Model binding affinity to target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing .

Key Challenges : Address low solubility in aqueous buffers by using DMSO/cosolvents (≤1% v/v) to avoid artifactual results .

Advanced: How should researchers reconcile contradictory solubility or stability data across studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent system) .

- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess polymorphic stability and dynamic light scattering (DLS) for aggregation studies .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 4-phenylbutyric acid derivatives) to identify trends .

Example : If solubility in water varies, test buffered solutions at pH 2–9 to account for ionization effects .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes